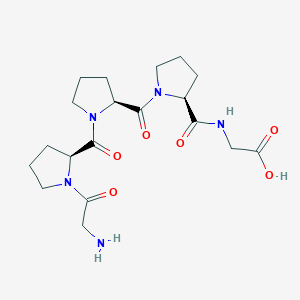![molecular formula C7H8O3 B12528083 (1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one CAS No. 862374-39-8](/img/structure/B12528083.png)
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,6S)-3,9-dioxabicyclo[421]non-7-en-4-one is a bicyclic organic compound with a unique structure that includes two oxygen atoms and a double bond within a nine-membered ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one typically involves a multi-step process. One common method is the [3+2] cycloaddition reaction, which involves the reaction of a diene with a suitable dienophile under controlled conditions. The reaction is often carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The use of advanced catalytic systems and automated processes can further improve the scalability and cost-effectiveness of the production .
Analyse Chemischer Reaktionen
Types of Reactions
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated bicyclic compounds .
Wissenschaftliche Forschungsanwendungen
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Wirkmechanismus
The mechanism of action of (1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-diazabicyclo[4.2.1]nonane: A similar bicyclic compound with nitrogen atoms in the ring system.
1,2,4-triazole-containing scaffolds: These compounds share some structural similarities and are used in various pharmaceutical applications.
Uniqueness
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one is unique due to its specific arrangement of oxygen atoms and the presence of a double bond within the bicyclic structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
862374-39-8 |
|---|---|
Molekularformel |
C7H8O3 |
Molekulargewicht |
140.14 g/mol |
IUPAC-Name |
(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one |
InChI |
InChI=1S/C7H8O3/c8-7-3-5-1-2-6(10-5)4-9-7/h1-2,5-6H,3-4H2/t5-,6+/m1/s1 |
InChI-Schlüssel |
QGCNCGSRFBFUNY-RITPCOANSA-N |
Isomerische SMILES |
C1[C@H]2C=C[C@H](O2)COC1=O |
Kanonische SMILES |
C1C2C=CC(O2)COC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Propanedioic acid, [(1-methyl-1H-indol-2-yl)methyl]-, dimethyl ester](/img/structure/B12528007.png)

![4-{[Bis(phosphonomethyl)amino]methyl}benzoic acid](/img/structure/B12528034.png)
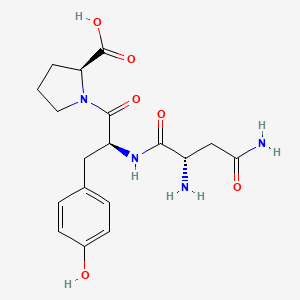
![(2S)-4-[(1R)-1-Phenylethyl]morpholine-2-carbonitrile](/img/structure/B12528042.png)

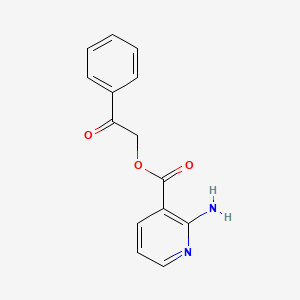
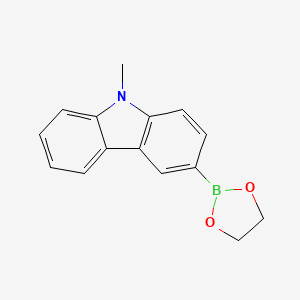
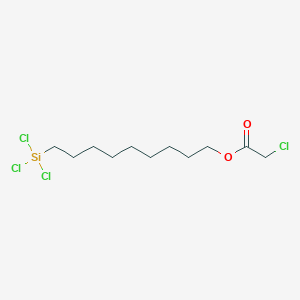
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
![4-[(3,4,5-Trimethoxyphenyl)methoxy]benzaldehyde](/img/structure/B12528076.png)


